
Difluoromethyl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoromethyl methyl carbonate is an organic compound that features a difluoromethyl group attached to a methyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl methyl carbonate typically involves the reaction of difluoromethylating agents with methyl carbonate precursors. One common method is the reaction of difluoromethyl trimethylsilane with methyl chloroformate in the presence of a base such as cesium fluoride or cesium carbonate in a solvent like dimethylformamide . The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Difluoromethyl methyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The difluoromethyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Hydrolysis: The carbonate moiety can be hydrolyzed under acidic or basic conditions to yield difluoromethyl alcohol and carbon dioxide.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like cesium fluoride, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield difluoromethyl-substituted products, while hydrolysis results in difluoromethyl alcohol.
Scientific Research Applications
Difluoromethyl methyl carbonate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of difluoromethyl methyl carbonate involves its ability to act as a source of the difluoromethyl group in chemical reactions. The difluoromethyl group can participate in hydrogen bonding and other interactions, making it a valuable moiety in drug design and other applications . The molecular targets and pathways involved depend on the specific application and the nature of the difluoromethylated product.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl methyl carbonate: Similar in structure but with three fluorine atoms instead of two.
Difluoromethyl trimethylsilane: A difluoromethylating agent used in similar synthetic applications.
Methyl chloroformate: Used as a precursor in the synthesis of difluoromethyl methyl carbonate.
Uniqueness
This compound is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to non-fluorinated analogs . This makes it particularly valuable in the design of pharmaceuticals and agrochemicals.
Properties
CAS No. |
70411-01-7 |
|---|---|
Molecular Formula |
C3H4F2O3 |
Molecular Weight |
126.06 g/mol |
IUPAC Name |
difluoromethyl methyl carbonate |
InChI |
InChI=1S/C3H4F2O3/c1-7-3(6)8-2(4)5/h2H,1H3 |
InChI Key |
VDGKFLGYHYBDQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


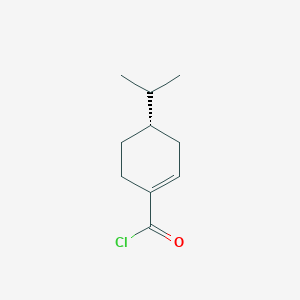
![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)

![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
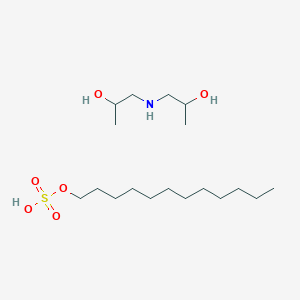
![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)
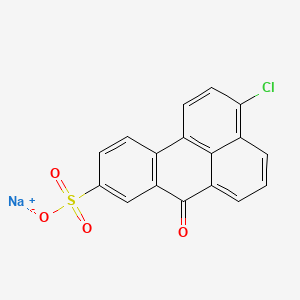
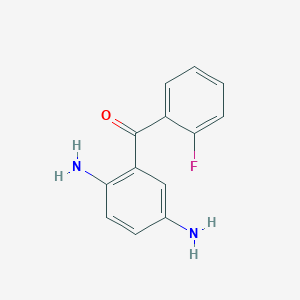

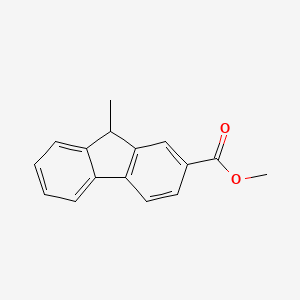

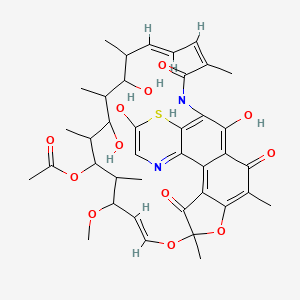
![Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14475525.png)
![1-(4,4-Dimethylbicyclo[3.2.1]octan-2-yl)propan-2-one](/img/structure/B14475529.png)
